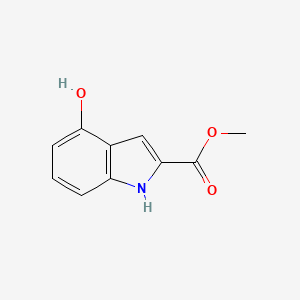Methyl 4-hydroxy-1H-indole-2-carboxylate
CAS No.: 27748-08-9
Cat. No.: VC2393526
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 27748-08-9 |
|---|---|
| Molecular Formula | C10H9NO3 |
| Molecular Weight | 191.18 g/mol |
| IUPAC Name | methyl 4-hydroxy-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C10H9NO3/c1-14-10(13)8-5-6-7(11-8)3-2-4-9(6)12/h2-5,11-12H,1H3 |
| Standard InChI Key | YAODSTOIAVANEI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(N1)C=CC=C2O |
| Canonical SMILES | COC(=O)C1=CC2=C(N1)C=CC=C2O |
Introduction
Structural Characterization
Methyl 4-hydroxy-1H-indole-2-carboxylate (CAS No. 27748-08-9) is an indole derivative characterized by a hydroxyl group at position 4 and a methyl ester group at position 2. This compound features an indole core consisting of a benzene ring fused with a pyrrole ring, with specific functional group modifications that contribute to its unique properties and potential applications.
Basic Identification Parameters
The compound's basic identification parameters are crucial for precise characterization and differentiation from similar compounds:
| Parameter | Value |
|---|---|
| CAS Number | 27748-08-9 |
| Molecular Formula | C10H9NO3 |
| Molecular Weight | 191.18300 g/mol |
| IUPAC Name | methyl 4-hydroxy-1H-indole-2-carboxylate |
| PubChem Compound ID | 22310940 |
Structural Representation
The structural representation of methyl 4-hydroxy-1H-indole-2-carboxylate can be described using various chemical notations:
| Notation Type | Representation |
|---|---|
| SMILES | COC(=O)C1=CC2=C(N1)C=CC=C2O |
| Standard InChI | InChI=1S/C10H9NO3/c1-14-10(13)8-5-6-7(11-8)3-2-4-9(6)12/h2-5,11-12H,1H3 |
| Standard InChIKey | YAODSTOIAVANEI-UHFFFAOYSA-N |
Physical and Chemical Properties
Physical Properties
Methyl 4-hydroxy-1H-indole-2-carboxylate exhibits specific physical characteristics that are important for its handling, storage, and potential applications:
| Property | Value |
|---|---|
| Physical State | Solid |
| Density | 1.383 g/cm³ |
| Boiling Point | 405.639°C at 760 mmHg |
| Flash Point | 199.124°C |
| Storage Condition | 2-8°C |
These physical properties indicate a thermally stable compound with a relatively high boiling point, which is consistent with its aromatic structure and the presence of hydrogen-bonding groups .
Spectroscopic Properties
Mass spectrometry data provides valuable information about the compound's behavior under different ionization conditions:
| Adduct Form | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 192.06552 | 138.2 |
| [M+Na]+ | 214.04746 | 150.6 |
| [M+NH4]+ | 209.09206 | 145.7 |
| [M+K]+ | 230.02140 | 147.4 |
| [M-H]- | 190.05096 | 138.3 |
| [M+Na-2H]- | 212.03291 | 143.2 |
| [M]+ | 191.05769 | 139.8 |
| [M]- | 191.05879 | 139.8 |
These collision cross-section (CCS) values are particularly valuable for analytical identification and characterization using ion mobility mass spectrometry .
Chemical Reactivity
The compound possesses several functional groups that contribute to its chemical reactivity:
-
The hydroxyl group at position 4 can participate in hydrogen bonding and can undergo various reactions including alkylation, acylation, and oxidation.
-
The methyl ester group at position 2 can undergo hydrolysis to form the corresponding carboxylic acid or participate in transesterification reactions.
-
The indole NH group (at position 1) is weakly acidic and can be deprotonated under basic conditions, enabling N-functionalization reactions.
-
The aromatic indole core can undergo electrophilic aromatic substitution reactions, with regioselectivity influenced by the existing substituents.
| GHS Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
These classifications indicate that the compound requires appropriate handling precautions to minimize health risks.
Precautionary Measures
When working with methyl 4-hydroxy-1H-indole-2-carboxylate, the following precautions are recommended:
-
Use appropriate personal protective equipment, including gloves, eye protection, and laboratory coat.
-
Work in a well-ventilated area or under a fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and respiratory system.
-
Follow standard laboratory safety protocols for handling potentially hazardous chemicals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume